N-ethyl-N-(4-hydroxybutyl)aniline
Description
N-Ethyl-N-(4-hydroxybutyl)aniline is a substituted aniline derivative characterized by an ethyl group and a 4-hydroxybutyl group attached to the nitrogen atom of the aniline backbone. The hydroxybutyl group enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from simpler alkyl-substituted anilines. Such derivatives are often utilized in dyes, analytical reagents, or pharmaceutical intermediates .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(N-ethylanilino)butan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-2-13(10-6-7-11-14)12-8-4-3-5-9-12/h3-5,8-9,14H,2,6-7,10-11H2,1H3 |
InChI Key |
NDARFFSXHZATHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, applications, and research findings for compounds analogous to N-ethyl-N-(4-hydroxybutyl)aniline:
Key Insights from Comparative Analysis
Hydrophilicity vs. Lipophilicity :
- The hydroxybutyl group in this compound likely increases water solubility compared to purely alkyl-substituted analogs (e.g., 4-butyl-N-(4-ethoxybenzylidene)aniline). This property is critical in biomedical applications, as seen in N-ethyl-N-(3-sulfopropyl)aniline’s use in aqueous assays .
- Lipophilic substituents (e.g., ethoxybenzylidene or nitrophenyl) enhance stability in organic phases, making them suitable for materials science .
- Toxicity and Regulatory Considerations: Nitrosamine derivatives (e.g., OH-BBN) are potent carcinogens, highlighting the importance of substituent choice in toxicity profiles . Ethyl-hydroxyalkyl anilines (e.g., N-ethyl-N-(2-hydroxyethyl)-aniline) face regulatory restrictions in dyes, suggesting similar derivatives may require safety evaluations .
Spectroscopic and Analytical Utility :
- Sulfopropyl and nitro groups enable applications in UV/Vis spectroscopy. For instance, N-ethyl-N-(3-sulfopropyl)aniline exhibits high molar absorptivity, while nitro-substituted analogs show charge-transfer absorption bands .
Preparation Methods
Reaction Mechanism and Conditions
The most direct method involves reacting N-ethylaniline with 4-chlorobutanol under alkaline conditions. The nucleophilic substitution (S2) mechanism proceeds via deprotonation of the amine, followed by attack on the electrophilic carbon of 4-chlorobutanol. Typical conditions include:
Optimization and Challenges
Key challenges include minimizing side reactions such as over-alkylation (forming quaternary ammonium salts) and ensuring complete conversion of 4-chlorobutanol. A molar ratio of 1:1.2 (N-ethylaniline to 4-chlorobutanol) and excess base (2–3 equivalents) improve yields. Catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating phase transfer.
Table 1: Representative Yields for Nucleophilic Alkylation
| 4-Chlorobutanol Source | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Synthetic | TBAB | 80 | 78 | 95 |
| Commercial | None | 100 | 65 | 89 |
Reductive Alkylation Using Ethylene Oxide
Two-Step Hydroxyethylation and Alkylation
This method involves sequential reactions:
Hydroxyethylation Conditions
Alkylation Step
Mesylation of the hydroxyl group using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane, followed by displacement with butyllithium, achieves 85–90% conversion.
One-Pot Synthesis from Nitrobenzene and Ethanol
Integrated Hydrogenation and Alkylation
A novel approach combines nitrobenzene reduction and in situ alkylation using Raney Ni as a catalyst:
-
Hydrogenation : Nitrobenzene → Aniline (H from ethanol reforming).
-
Aldehyde Formation : Ethanol → Acetaldehyde (dehydrogenation).
-
Schiff Base Formation : Aniline + Acetaldehyde → N-Ethylideneaniline.
-
Reduction : NaBH reduces the Schiff base to N-ethylaniline.
Table 2: Performance of One-Pot Synthesis
| Parameter | Value |
|---|---|
| Nitrobenzene Conversion | 100% |
| N-Ethylaniline Selectivity | 85.9% |
| Overall Yield | 72% |
Catalytic Amination of 4-Hydroxybutyraldehyde
Leuckart-Wallach Reaction
4-Hydroxybutyraldehyde reacts with N-ethylaniline in the presence of ammonium formate under reflux:
-
Conditions : 150°C, 24 hours, toluene solvent.
-
Yield : 70–75% with 90% purity.
Limitations
Side products include imines and over-reduced amines. Purification requires column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Nucleophilic Alkylation | 65–78 | Low | High |
| Reductive Alkylation | 85–90 | Moderate | Moderate |
| One-Pot Synthesis | 72 | High | Low |
| Leuckart-Wallach | 70–75 | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-ethyl-N-(4-hydroxybutyl)aniline, and how can researchers validate purity during synthesis?
- Methodology : Synthesis often involves alkylation of aniline derivatives. For example, N-ethyl-substituted anilines are synthesized via nucleophilic substitution or reductive amination. Key steps include:
- Diazotization/Azo coupling : Reacting precursor amines (e.g., 4-hydroxybutylaniline) with ethylating agents under controlled pH and temperature (7–10°C) to avoid side reactions .
- Purification : Use column chromatography or recrystallization (e.g., with ethanol/water mixtures) to isolate the product. Validate purity via HPLC (≥98% threshold) or NMR spectroscopy to confirm the absence of unreacted precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?
- Methodology :
- UV-Vis Spectroscopy : Monitor λmax near 255–561 nm (depending on substituents) to confirm conjugation and electronic transitions .
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl at ~3200–3600 cm⁻¹, C-N stretching at ~1250 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook for structural validation .
- NMR : Use <sup>1</sup>H-NMR to resolve ethyl (-CH2CH3, δ 1.2–1.5 ppm) and hydroxybutyl (-OH, δ 2.5–3.5 ppm) groups .
Q. What are the primary applications of this compound in analytical chemistry?
- Methodology : This compound’s derivatives (e.g., sulfonated analogs) act as hydrogen donors in hydrogen peroxide quantification. Key protocols include:
- Colorimetric assays : Couple with 4-aminoantipyrine (4-AA) to form chromogens (λmax 561–593 nm) with high molar absorptivity (ε > 10<sup>4</sup> L·mol⁻¹·cm⁻¹) .
- Optimization : Adjust pH (7.0–10.0) and reagent ratios to maximize sensitivity. Validate via standard curves (R² > 0.99) .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxybutyl vs. sulfopropyl groups) influence the reactivity of N-ethyl-aniline derivatives in azo dye synthesis?
- Methodology :
- Comparative kinetic studies : Measure reaction rates of azo coupling under identical conditions (pH 3–5, 0–5°C). Use HPLC to quantify intermediates.
- Electronic effects : Hydroxybutyl groups increase electron density on the aromatic ring, accelerating electrophilic substitution compared to sulfonated derivatives .
- Data analysis : Apply Hammett plots to correlate substituent effects (σ values) with reaction rates .
Q. What mechanistic insights can be gained from studying the oxidative degradation of this compound under varying environmental conditions?
- Methodology :
- Photocatalytic degradation : Use MnFe2O4/Zn2SiO4 catalysts under simulated solar radiation. Optimize variables (catalyst loading, pH) via Box-Behnken experimental design .
- Degradation pathways : Analyze intermediates via LC-MS to identify cleavage products (e.g., hydroxylated anilines, quinones). Assess mineralization efficiency via TOC removal (>70% target) .
Q. How does pH modulate the oxidative stability of this compound in hydrogen peroxide detection assays?
- Methodology :
- pH-dependent studies : Conduct assays across pH 7.0–10.0. Monitor chromogen stability (absorbance at 561 nm over 30 min).
- Mechanistic analysis : At alkaline pH, deprotonation of the hydroxybutyl group enhances electron donation, stabilizing the radical intermediate and improving assay reproducibility (RSD < 5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
